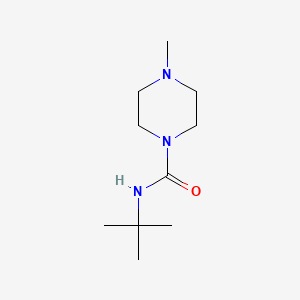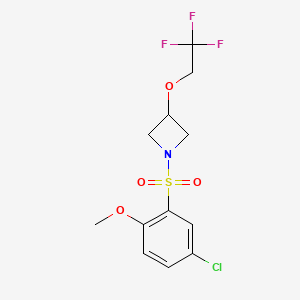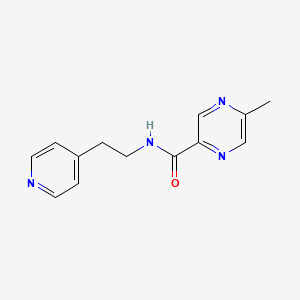![molecular formula C20H21ClN4O3S B2841976 N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide CAS No. 1042693-22-0](/img/structure/B2841976.png)
N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring, a phenylcarbamothioyl group, and a chloro-methoxyphenyl moiety, making it a molecule of interest for its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenylcarbamothioyl Group: This step involves the reaction of the piperazine derivative with phenyl isothiocyanate, forming the phenylcarbamothioyl group.
Attachment of the Chloro-Methoxyphenyl Moiety: The final step includes the acylation of the piperazine derivative with 5-chloro-2-methoxybenzoyl chloride under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylcarbamothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the piperazine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: Studying its effects on various biological systems and its potential as a therapeutic agent.
Biochemistry: Investigating its interactions with enzymes and other proteins.
Industrial Chemistry: Exploring its use as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The phenylcarbamothioyl group may interact with thiol-containing enzymes, while the piperazine ring could interact with neurotransmitter receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamoyl)piperazin-2-yl]acetamide: Similar structure but with a phenylcarbamoyl group instead of a phenylcarbamothioyl group.
N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperidin-2-yl]acetamide: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is unique due to the presence of both the phenylcarbamothioyl group and the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-28-17-8-7-13(21)11-15(17)24-18(26)12-16-19(27)22-9-10-25(16)20(29)23-14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3,(H,22,27)(H,23,29)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVUDRFDPRSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)


![N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2841901.png)

![2-Chloro-N-[2-methoxy-5-(oxan-4-ylsulfamoyl)phenyl]propanamide](/img/structure/B2841904.png)
![N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2841905.png)
![2-{[1-(4-Chlorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2841907.png)


![2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine](/img/structure/B2841914.png)
![2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2841915.png)
